Cas no 81474-89-7 (glaucoside D)

glaucoside D structure
Nome do Produto:glaucoside D
glaucoside D Propriedades químicas e físicas
Nomes e Identificadores
-
- glaucoside D
- glaucoside-D
- (2aR,4aS,6aR,10R,11R,12aR,12bS,14bR)-10-[(O-2,6-Dideoxy-3-O-methyl-α-L-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-3-O-methyl-β-L-ribo-hexopyranosyl)oxy]-2a,4,4a,6a,7,9,10,11,12,12a,12b,13,14,14b-tetradecahydro-11-hydroxy-2a,12a-dimethyl-6H-2,3,5-trioxapentaleno[1′,6′:5,6,7]cyclonona[1,2-a]naphthalen-6-one (ACI)
- 6H-2,3,5-Trioxapentaleno[1′,6′:5,6,7]cyclonona[1,2-a]naphthalen-6-one, 10-[(O-2,6-dideoxy-3-O-methyl-α-L-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-3-O-methyl-β-L-ribo-hexopyranosyl)oxy]-2a,4,4a,6a,7,9,10,11,12,12a,12b,13,14,14b-tetradecahydro-11-hydroxy-2a,12a-dimethyl-, [2aR-(2aR*,4aS*,6aR*,10R*,11R*,12aR*,12bS*,14bR*)]- (ZCI)
- Glaucoside C
- 81474-89-7
- AKOS040763487
-
- Inchi: 1S/C41H62O15/c1-19-36(44)29(46-6)14-34(50-19)55-37-20(2)51-32(13-26(37)42)56-38-21(3)52-33(15-30(38)47-7)53-28-12-23-9-10-24-25(40(23,4)16-27(28)43)11-8-22-17-48-41(5)35(22)31(18-49-41)54-39(24)45/h9,17,19-21,24-38,42-44H,8,10-16,18H2,1-7H3/t19-,20+,21-,24+,25-,26-,27+,28+,29+,30+,31+,32-,33+,34-,35+,36-,37+,38-,40-,41-/m0/s1
- Chave InChI: BRAQGYOYQRQKSH-CLIZTANYSA-N
- SMILES: C[C@]12C[C@@H](O)[C@H](O[C@H]3O[C@@H](C)[C@H](O[C@@H]4O[C@H](C)[C@@H](O[C@@H]5O[C@@H](C)[C@H](O)[C@H](OC)C5)[C@@H](O)C4)[C@H](OC)C3)CC1=CC[C@H]1C(O[C@@H]3CO[C@]4([C@@H]3C(=CO4)CC[C@H]21)C)=O
Propriedades Computadas
- Massa Exacta: 794.40887127g/mol
- Massa monoisotópica: 794.40887127g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 3
- Contagem de aceitadores de ligações de hidrogénio: 15
- Contagem de Átomos Pesados: 56
- Contagem de Ligações Rotativas: 8
- Complexidade: 1490
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 20
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 1.8
- Superfície polar topológica: 179Ų
glaucoside D Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
ChemFaces | CFN95300-5mg |
Glaucoside C |
81474-89-7 | >=98% | 5mg |
$318 | 2021-07-22 | |
TargetMol Chemicals | TN6466-1 mL * 10 mM (in DMSO) |
Glaucoside C |
81474-89-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 2630 | 2023-09-15 | |
TargetMol Chemicals | TN6466-5 mg |
Glaucoside C |
81474-89-7 | 98% | 5mg |
¥ 1,810 | 2023-07-11 | |
TargetMol Chemicals | TN6466-5mg |
Glaucoside C |
81474-89-7 | 5mg |
¥ 1810 | 2024-07-20 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6466-5 mg |
Glaucoside C |
81474-89-7 | 5mg |
¥3340.00 | 2022-04-26 | ||
ChemFaces | CFN95300-5mg |
Glaucoside C |
81474-89-7 | >=98% | 5mg |
$318 | 2023-09-19 | |
TargetMol Chemicals | TN6466-1 ml * 10 mm |
Glaucoside C |
81474-89-7 | 1 ml * 10 mm |
¥ 2630 | 2024-07-20 |
glaucoside D Literatura Relacionada
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
4. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
5. Book reviews
81474-89-7 (glaucoside D) Produtos relacionados
- 1805030-75-4(Ethyl 3-chloro-2-cyanopyridine-4-acetate)
- 2680873-37-2(benzyl N-1-(hydroxymethyl)adamantan-2-ylcarbamate)
- 90347-90-3(1-(1,3-benzothiazol-5-yl)ethan-1-one)
- 2228956-09-8(4-(3-ethoxy-2-hydroxyphenyl)butanoic acid)
- 1504287-88-0(5-hydroxy-2-methylpyrimidine-4-carboxylic acid)
- 2807456-41-1(6-Bromo-7-(1,3-dioxolan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine)
- 2120804-03-5(Ethyl 2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)acetate)
- 2137690-25-4(ethyl 2-3-(aminomethyl)cyclobutylacetate)
- 200054-82-6(2-chloro-6-(propan-2-ylsulfanyl)benzene-1-sulfonamide)
- 4430-37-9(1-isothiocyanato-2-(methylsulfanyl)ethane)
Fornecedores recomendados
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro Ouro
CN Fornecedor
Reagente

Baoji Haoxiang Bio-technology Co.Ltd
Membro Ouro
CN Fornecedor
A granel
钜澜化工科技(青岛)有限公司
Membro Ouro
CN Fornecedor
A granel

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro Ouro
CN Fornecedor
Reagente

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro Ouro
CN Fornecedor
Reagente
